Acarbose is a naturally occurring pseudotetrasaccharide with the chemical formula C25H43NO18. It is produced by the fermentation of Actinoplanes species, such as Actinoplanes utahensis. [] Acarbose is classified as an α-glucosidase inhibitor, a group of compounds that interfere with the action of enzymes responsible for breaking down carbohydrates in the small intestine. [] This inhibition results in a delay in carbohydrate digestion and absorption, making it a subject of interest in various scientific research fields, particularly related to glucose metabolism and its associated disorders.
While acarbose is naturally produced by Actinoplanes species, synthetic methods for its production and modification are also being explored. One approach involves using enzymes like cyclomaltodextrin glucanyltransferase (CGTase) to modify the nonreducing end of acarbose, attaching maltohexaose or maltododecaose to create more potent α-amylase inhibitors. [] Additionally, research focuses on optimizing fermentation conditions for Actinoplanes species to enhance acarbose production. For instance, adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 leads to a significant increase in acarbose production while reducing the formation of an undesirable byproduct, impurity C. []
Acarbose is a pseudotetrasaccharide, meaning it resembles a tetrasaccharide but contains a nitrogen atom within its structure, making it resistant to hydrolysis by mammalian digestive enzymes. [] The structure of acarbose is crucial for its inhibitory activity. Its terminal sugar unit, resembling glucose, binds to the active site of α-glucosidases, hindering the binding of natural substrates. [, ] This structural mimicry allows acarbose to compete with dietary carbohydrates for enzyme binding, ultimately delaying their digestion and absorption.
Acarbose, despite being an inhibitor, can undergo specific enzymatic reactions. For instance, Bacillus stearothermophilus maltogenic amylase (BSMA) can hydrolyze acarbose to produce acarviosine-glucose and glucose. [] This reaction highlights the ability of certain enzymes to break down acarbose, releasing acarviosine-glucose, a potent inhibitor of baker’s yeast α-glucosidase. [] This enzymatic modification of acarbose showcases its potential as a starting material for generating novel α-glucosidase inhibitors.
Acarbose acts as a competitive and reversible inhibitor of α-glucosidases, primarily targeting enzymes like maltase, α-dextrinase, sucrase, and to a lesser extent, α-amylase. [, , ] It binds to these enzymes at the intestinal brush border, preventing them from breaking down complex carbohydrates into simpler sugars like glucose. [] This inhibition slows down the digestion and absorption of glucose, leading to a reduction in postprandial hyperglycemia and a lower overall blood glucose area under the curve. [] Additionally, acarbose's impact on carbohydrate metabolism extends to influencing the gut microbiome and its production of short-chain fatty acids, which have implications for host metabolism. []
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